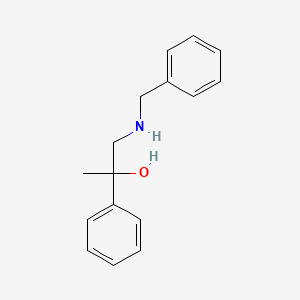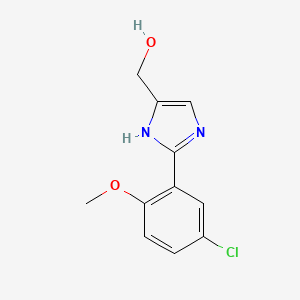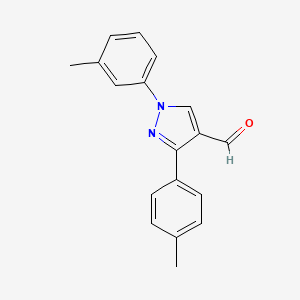![molecular formula C15H17Cl3F3N3OS B12048656 3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is a complex organic compound with the molecular formula C15H17Cl3F3N3OS and a molecular weight of 450.74 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated or fluorinated derivatives, while substitution reactions could introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ME-N-(2,2,2-TRICHLORO-1-(2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO)ETHYL)BENZAMIDE
- 3-ME-N-(2,2,2-TRICHLORO-1-(3-(2,5-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
- 2-ME-N-(2,2,2-TRICHLORO-1-(3-(2,6-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
Uniqueness
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is unique due to its specific combination of trichloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C15H17Cl3F3N3OS |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
3-methyl-N-[2,2,2-trichloro-1-[[3-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H17Cl3F3N3OS/c1-8(2)6-11(25)23-12(14(16,17)18)24-13(26)22-10-5-3-4-9(7-10)15(19,20)21/h3-5,7-8,12H,6H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI-Schlüssel |
SHXFTDRUATVLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048615.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048624.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)
![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)



